Antibacterial agent 93

Description

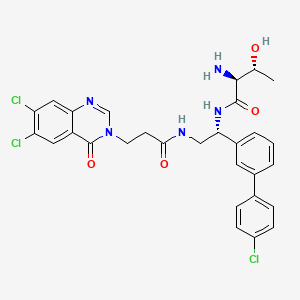

Structure

2D Structure

Properties

Molecular Formula |

C29H28Cl3N5O4 |

|---|---|

Molecular Weight |

616.9 g/mol |

IUPAC Name |

(2S,3R)-2-amino-N-[(1R)-1-[3-(4-chlorophenyl)phenyl]-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]ethyl]-3-hydroxybutanamide |

InChI |

InChI=1S/C29H28Cl3N5O4/c1-16(38)27(33)28(40)36-25(19-4-2-3-18(11-19)17-5-7-20(30)8-6-17)14-34-26(39)9-10-37-15-35-24-13-23(32)22(31)12-21(24)29(37)41/h2-8,11-13,15-16,25,27,38H,9-10,14,33H2,1H3,(H,34,39)(H,36,40)/t16-,25+,27+/m1/s1 |

InChI Key |

ILELKUIEOXCUBY-YDZMPMGISA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Antibacterial Agent 93

Pioneering Synthetic Methodologies and Chemical Routes for Antibacterial Agent 93 Production

The production of complex antibacterial agents relies on foundational synthetic organic chemistry routes. For heterocyclic compounds like the oxadiazole class, to which some compounds numbered "93" belong, synthesis often involves the construction of the core heterocyclic ring from acyclic precursors. conicet.gov.arresearchgate.net A common route to 1,3,4-oxadiazoles, for example, begins with a carbohydrazide (B1668358). researchgate.net This intermediate can be synthesized from an ester, such as ethyl isonipecotate, by reacting it with hydrazine (B178648) hydrate. researchgate.net The resulting carbohydrazide is then treated with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form the 5-substituted-1,3,4-oxadiazol-2-thiol ring system. researchgate.net

Another major class of synthetic antibacterials, the oxazolidinones, has seen the development of practical and novel syntheses. acs.org Pioneering work led to drug candidates like DuP 721 and DuP 105. acs.org The general approach for these totally synthetic agents often involves building the substituted 3-aryl-2-oxazolidinone core. acs.org The development of fully synthetic drug classes like quinolones, which were first discovered as byproducts during the synthesis of chloroquine (B1663885), represents a milestone in antibacterial drug discovery. mdpi.comnih.gov The synthesis of 2-substituted benzothiazoles, another class with antimicrobial properties, often utilizes 2-aminothiophenol (B119425) as a key precursor, which can be condensed with various aldehydes or other reactants. mdpi.com

Advanced Synthetic Approaches for Optimization of Yield and Purity of this compound

The use of novel catalysts is another strategy to improve synthetic efficiency. For example, a nanorod-shaped ionogel has been used as a recyclable, non-toxic catalyst for producing 2-substituted benzothiazole (B30560) derivatives in high-to-excellent yields (84–95%) under solvent-free conditions. mdpi.com Purification techniques are also critical for achieving high purity. In the synthesis of an oxazolidinone precursor, column chromatography was employed to yield an intermediate with 93% purity, which was further enhanced by recrystallization. acs.org

Chemoenzymatic and Biosynthetic Pathways for Analogues of this compound

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of biological catalysts (enzymes). This approach is increasingly used to produce complex and novel analogues of antibacterial agents. scispace.comumich.edu Enzymes can be used to perform highly specific reactions, such as stereoselective reductions or kinetic resolutions, which are often challenging to achieve with purely chemical methods. acs.org For example, novel chemoenzymatic routes towards the antiviral agent tenofovir (B777) have been developed using either a stereoselective reduction catalyzed by an alcohol dehydrogenase or a kinetic resolution performed by a lipase. acs.org

Entire microorganisms can also be engineered to produce novel antibiotic analogues. In one approach, a chemically synthesized macrolactam aglycone (the non-sugar portion of the molecule) was supplied to mutant strains of Streptomyces venezuelae. umich.edu These engineered strains contained plasmids enabling them to synthesize various unnatural sugars and attach them to the synthetic core, generating eight new antibacterial macrolactam analogues of the natural antibiotic YC-17. umich.edu Similarly, the biosynthesis of the mannopeptimycins, a class of lipoglycopeptide antibiotics, has been studied by cloning and sequencing their biosynthetic gene cluster from Streptomyces hygroscopicus. asm.org Understanding these natural pathways provides the tools to engineer the production of unnatural mannopeptimycin analogues. asm.org In another example, E. coli purine (B94841) nucleoside phosphorylase was used for the enzymatic transglycosylation to create fleximer analogues of 8-aza-7-deazaadenine ribonucleosides. mdpi.com

Rational Design and Synthesis of Modified this compound Structures for Enhanced Biological Activity

Rational design is a strategy that uses knowledge of a drug's target and its mechanism of action to design more effective molecules. researchgate.net This approach aims to bypass bacterial resistance, improve the spectrum of activity, or optimize physicochemical and pharmacokinetic properties. researchgate.netpnas.org

A prominent example is the modification of teixobactin (B611279), a potent antibiotic that binds to bacterial lipid II and lipid III. researchgate.net Through rational design, teixobactin analogues were synthesized by systematically replacing specific amino acid residues (e.g., the Ile11 residue), modifying functional groups (e.g., the guanidino group at residue 10), and introducing rigidifying elements into the macrocyclic ring to gain valuable structure-activity information. researchgate.net

Another powerful strategy is the creation of hybrid molecules that combine multiple pharmacophores to engage more than one target, a concept known as polypharmacology. nih.gov This approach was used to design novel norfloxacin (B1679917) derivatives. Norfloxacin, a fluoroquinolone antibiotic, was modified to include secondary pharmacophores designed to inhibit additional targets in the bacterial cell envelope, such as the proteins LpxC and NagA. nih.gov This strategy holds promise for developing antibiotics that are less prone to resistance development. nih.gov The modification of existing antibiotics is a cornerstone of this field, with thousands of quinolone analogues having been synthesized to improve upon the original scaffold. nih.gov

Mechanisms of Bacterial Resistance to Antibacterial Agent 93

Genetic Basis of Acquired and Intrinsic Resistance to Antibacterial Agent 93

Bacterial resistance to this compound can be categorized as either intrinsic or acquired. Intrinsic resistance is a natural, inherent property of a bacterial species, often due to structural or functional characteristics. asm.org This can include the absence of a target for this compound or a cell wall that is impermeable to the molecule. asm.org For example, Gram-negative bacteria possess an outer membrane that can act as a barrier, preventing compounds like this compound from reaching their intracellular targets. asm.org

Acquired resistance, in contrast, involves the genetic modification of a previously susceptible bacterial strain. asm.orgwikipedia.org This occurs through two primary genetic strategies: mutations in existing bacterial DNA and the acquisition of new genetic material through horizontal gene transfer (HGT). nih.gov Spontaneous mutations in genes that encode the target of this compound, or in genes that regulate the expression of efflux pumps, can reduce the agent's effectiveness. nih.govyoutube.com These mutations are random events, but the presence of this compound creates a selective pressure where only the resistant mutants can survive and proliferate. nih.gov

Table 1: Comparison of Intrinsic and Acquired Resistance to this compound

| Feature | Intrinsic Resistance | Acquired Resistance |

|---|---|---|

| Origin | Natural, chromosomally encoded characteristic of the species. asm.orgwikipedia.org | Development in a previously susceptible organism. wikipedia.org |

| Mechanism | Lack of target, membrane impermeability, innate efflux pumps. asm.orgnih.gov | Spontaneous mutations, horizontal gene transfer of resistance genes. nih.govyoutube.com |

| Spread | Vertical transmission (inheritance). wikipedia.org | Vertical and horizontal transmission. wikipedia.org |

| Example | Natural impermeability of a Gram-negative outer membrane to this compound. asm.org | A susceptible bacterium acquiring a plasmid carrying a gene for an enzyme that inactivates this compound. nih.gov |

Efflux Pump Systems Mediating this compound Resistance

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude toxic substances, including antibiotics like this compound, from the cell. youtube.comnih.gov This mechanism prevents the intracellular accumulation of the agent, keeping its concentration below the level required for antibacterial activity. youtube.com Overexpression of these pumps is a significant cause of multidrug resistance (MDR). mdpi.com

Several families of efflux pumps contribute to resistance, including:

The Resistance-Nodulation-Cell Division (RND) family: Predominantly found in Gram-negative bacteria, these pumps are powerful systems that can expel a wide range of compounds. nih.govmdpi.com A well-known example is the AcrAB-TolC system in Escherichia coli. youtube.com

The Major Facilitator Superfamily (MFS): This is one of the largest groups of transporters found in bacteria. nih.gov

The ATP-Binding Cassette (ABC) superfamily: These pumps utilize ATP hydrolysis to power the transport of substrates across the cell membrane. nih.gov

The Small Multidrug Resistance (SMR) family.

The Multidrug and Toxic Compound Extrusion (MATE) family. mdpi.com

The expression of genes encoding these pumps can be increased in response to the stress induced by this compound, leading to acquired resistance. mdpi.com

Table 2: Major Efflux Pump Superfamilies Involved in Resistance to this compound

| Superfamily | Energy Source | Bacterial Type | Examples of Substrates |

|---|---|---|---|

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Gram-negative nih.gov | Fluoroquinolones, β-lactams, Tigecycline (B611373) mdpi.com |

| MFS (Major Facilitator Superfamily) | Proton Motive Force | Gram-positive & Gram-negative nih.gov | Tetracyclines, Fluoroquinolones mdpi.com |

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Gram-positive & Gram-negative nih.gov | Macrolides, Fluoroquinolones |

| MATE (Multidrug and Toxic Compound Extrusion) | Sodium Ion or Proton Gradient | Gram-positive & Gram-negative | Fluoroquinolones, Aminoglycosides mdpi.com |

| SMR (Small Multidrug Resistance) | Proton Motive Force | Gram-positive & Gram-negative | Quaternary ammonium compounds |

Target Modification and Bypass Mechanisms Conferring this compound Insensitivity

One of the most effective mechanisms of resistance involves altering the molecular target of an antibiotic so that the drug can no longer bind effectively. nih.govresearchgate.net This resistance to this compound can arise from spontaneous mutations in the gene encoding the target protein. researchgate.net For example, if this compound targets DNA gyrase, single amino acid substitutions in the enzyme can dramatically reduce the agent's binding affinity, leading to high-level resistance. researchgate.net

Similarly, resistance can be conferred by enzymatic modification of the target site. researchgate.net For instance, methylation of ribosomal RNA can prevent antibiotics that target the ribosome from binding, a common mechanism of resistance to macrolides. youtube.comresearchgate.net In some cases, bacteria can acquire genes that produce an alternative, resistant version of the target protein, effectively creating a bypass pathway that allows the essential cellular process to continue despite the presence of the drug. youtube.com

Table 3: Examples of Target Modification Mechanisms Conferring Resistance

| Antibiotic Class (Analogous to Agent 93) | Cellular Target | Mechanism of Modification | Consequence |

|---|---|---|---|

| Fluoroquinolones | DNA gyrase, Topoisomerase IV | Point mutations in gyrA and parC genes. youtube.com | Reduced binding affinity of the drug to the enzyme complex. researchgate.net |

| β-Lactams | Penicillin-Binding Proteins (PBPs) | Alterations in PBP structure. asm.orgresearchgate.net | Decreased affinity for β-lactam antibiotics. asm.org |

| Macrolides | 23S rRNA of the 50S ribosomal subunit | Methylation of rRNA by erm enzymes. youtube.com | Prevents antibiotic from binding to the ribosome. youtube.com |

| Rifampicin | β-subunit of RNA polymerase | Point mutations in the rpoB gene. frontiersin.org | Reduced binding of rifampin to the polymerase. nih.gov |

Enzymatic Inactivation and Degradation Pathways of this compound

A primary mechanism of antibiotic resistance is the production of enzymes that chemically modify or destroy the antibacterial molecule. nih.govmdpi.com Bacteria can acquire genes encoding these enzymes, rendering agents like this compound ineffective before they can reach their target. nih.gov

The most well-known example is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring common to penicillins and cephalosporins, inactivating the drug. nih.gov Other enzymatic modifications include the addition of chemical groups, such as acetyl, phosphate, or adenyl groups, to the antibiotic molecule. mdpi.com These modifications, carried out by enzymes like acetyltransferases or phosphotransferrases, sterically hinder the antibiotic from binding to its target. mdpi.comnih.gov For example, aminoglycoside-modifying enzymes are a major cause of resistance to that class of antibiotics. frontiersin.org

Table 4: Major Classes of Enzymes That Inactivate Antibacterial Agents

| Enzyme Class | Mechanism of Action | Antibiotic Class Targeted (Analogous to Agent 93) |

|---|---|---|

| β-Lactamases | Hydrolysis of the β-lactam ring. nih.gov | Penicillins, Cephalosporins mdpi.com |

| Aminoglycoside-Modifying Enzymes (AMEs) | Acetylation, phosphorylation, or nucleotidylation. mdpi.com | Aminoglycosides |

| Chloramphenicol Acetyltransferases (CATs) | Acetylation of the hydroxyl group. | Chloramphenicol, Florfenicol frontiersin.org |

| Erythromycin Esterases | Hydrolysis of the macrolactone ring. mdpi.com | Macrolides mdpi.com |

Adaptive Responses and Persister Cell Formation in Response to this compound Exposure

In addition to stable genetic resistance, bacteria can exhibit transient tolerance to this compound through adaptive responses and the formation of persister cells. Adaptive resistance is a temporary phenomenon where bacteria alter their gene expression in response to environmental stress, such as antibiotic exposure, to enhance survival. nih.govresearchgate.net This can involve upregulating efflux pumps or stress response proteins. nih.gov

Persister cells are a subpopulation of dormant, metabolically inactive cells that are highly tolerant to antibiotics. nih.govresearchgate.net Because most antibiotics target active cellular processes like cell wall synthesis or DNA replication, these non-dividing cells can survive high concentrations of the agent. asm.org This tolerance is not due to genetic mutation, and once the antibiotic pressure is removed, these cells can resume growth, potentially re-establishing the infection. nih.govasm.org Persister cell formation is a significant factor in the recalcitrance of chronic and biofilm-associated infections. researchgate.net

Table 5: Characteristics of Adaptive Resistance vs. Persister Cells

| Feature | Adaptive Resistance | Persister Cell Formation |

|---|---|---|

| Nature | Temporary phenotypic adjustment by the whole population. nih.gov | A dormant subpopulation of cells. nih.gov |

| Mechanism | Altered gene expression (e.g., stress responses, efflux pumps). nih.gov | Metabolic shutdown, dormancy. researchgate.netasm.org |

| Genetic Basis | Not based on mutation; a regulated response. | Not a heritable genetic trait. asm.org |

| Effect | Increased survival during antibiotic exposure. | Survival in the presence of bactericidal antibiotics. nih.gov |

| Clinical Relevance | Can contribute to treatment failure under stress conditions. | Recalcitrance of chronic infections, treatment relapse. researchgate.net |

Horizontal Gene Transfer and Dissemination of this compound Resistance Determinants

The rapid spread of antibiotic resistance is largely facilitated by horizontal gene transfer (HGT), the movement of genetic material between different bacteria, sometimes across species and genera. wikipedia.orglakeforest.edu This process allows resistance determinants for this compound to disseminate much faster than through mutation and vertical inheritance alone. nih.gov Resistance genes are often located on mobile genetic elements (MGEs) like plasmids and transposons, which act as vehicles for their transfer. nih.govnih.gov

The main mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct cell-to-cell contact. lakeforest.edunih.gov

Transformation: The uptake and incorporation of naked DNA from the environment, often released by lysed bacteria. lakeforest.edunih.gov

Transduction: The transfer of bacterial DNA from one bacterium to another via bacteriophages (viruses that infect bacteria). nih.govresearchgate.net

Biofilms are considered hotspots for HGT, as the high cell density and proximity of bacteria facilitate these exchange processes. nih.gov

Table 6: Mechanisms of Horizontal Gene Transfer (HGT)

| Mechanism | Description | Genetic Element Transferred |

|---|---|---|

| Conjugation | Transfer via direct cell-to-cell contact through a pilus. lakeforest.eduresearchgate.net | Plasmids, Integrative and Conjugative Elements (ICEs). nih.govnih.gov |

| Transformation | Uptake of free DNA from the environment by competent cells. lakeforest.edunih.gov | DNA fragments, Plasmids. lakeforest.edu |

| Transduction | DNA transfer mediated by bacteriophages. nih.govresearchgate.net | Any part of the bacterial genome. |

Phenotypic Heterogeneity and Biofilm-Associated Resistance to this compound

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.net Bacteria within a biofilm can be up to 1,000 times more resistant to antimicrobial agents than their planktonic (free-floating) counterparts. asm.org This heightened resistance is multifactorial.

The dense EPS matrix can act as a physical barrier, limiting the penetration of this compound into the deeper layers of the biofilm. researchgate.netasm.org Furthermore, the biofilm environment is heterogeneous, with gradients of nutrients and oxygen. researchgate.net This leads to phenotypic heterogeneity within the bacterial population; cells in deeper, nutrient-limited regions may have very slow metabolic rates, making them less susceptible to antibiotics that target active processes. researchgate.netresearchgate.net This population includes persister cells, which contribute significantly to biofilm tolerance. researchgate.net The close proximity of cells within the biofilm also enhances HGT, facilitating the spread of resistance genes. nih.gov

Table 7: Mechanisms of Biofilm-Associated Resistance to this compound

| Mechanism | Description |

|---|---|

| Limited Drug Penetration | The EPS matrix physically obstructs or chemically interacts with the antibiotic, preventing it from reaching cells in the interior. asm.org |

| Slow Growth and Nutrient Limitation | Cells in the deeper layers of the biofilm experience nutrient and oxygen deprivation, leading to slowed growth and reduced susceptibility to many antibiotics. researchgate.netresearchgate.net |

| Adaptive Stress Responses | The harsh chemical microenvironment within the biofilm can trigger adaptive stress responses that increase tolerance to antibiotics. researchgate.net |

| Persister Cell Formation | Biofilms are enriched with dormant persister cells that are highly tolerant to antimicrobial agents. nih.govresearchgate.net |

| Horizontal Gene Transfer (HGT) | High cell density in biofilms creates an ideal environment for the exchange of resistance genes via HGT. nih.gov |

Synergistic and Antagonistic Interactions of Antibacterial Agent 93

In Vitro Assessment of Combinatorial Effects of Antibacterial Agent 93 with Other Antimicrobial Agents

The in vitro activity of this compound in combination with other antimicrobials has been extensively studied against various Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa. nih.govnih.govnih.gov These studies often employ methods like the checkerboard assay and time-kill studies to determine the nature of the interaction, which is typically quantified by the Fractional Inhibitory Concentration Index (FICI). nih.govals-journal.com

Synergistic Interactions:

Synergy, where the combined effect of two drugs is greater than the sum of their individual effects, has been observed with several antimicrobial classes. nih.govals-journal.com

With Aztreonam (B1666516): A significant synergistic effect is consistently reported when this compound is combined with aztreonam, particularly against metallo-β-lactamase (MBL)-producing Enterobacterales. mjima.orgmjima.org Studies have shown synergy rates of 90% to 100% against MBL-producing isolates. als-journal.commjima.orgmjima.org This combination has been shown to restore the susceptibility of aztreonam-resistant strains. mjima.orgmjima.org

With Carbapenems: Combinations with carbapenems like meropenem (B701) and imipenem (B608078) have demonstrated high rates of synergy against Klebsiella pneumoniae carbapenemase (KPC)-producing K. pneumoniae. nih.govresearchgate.net Synergy rates of over 90% have been reported for the combination with meropenem against KPC-producing and carbapenemase-non-producing isolates. nih.gov

With Fosfomycin (B1673569): The combination of this compound and fosfomycin has shown synergistic activity against multidrug-resistant P. aeruginosa and some carbapenemase-producing K. pneumoniae. nih.govoup.comamcli.it In one study, this combination restored susceptibility in approximately 90% of resistant P. aeruginosa isolates. nih.gov

With Aminoglycosides: Synergistic effects have been noted with aminoglycosides such as amikacin (B45834) against KPC-producing K. pneumoniae, with some studies reporting synergy in up to 90% of isolates. plos.org

With Polymyxins: The interaction with colistin (B93849) (a polymyxin) is more variable. Some studies report synergy against a subset of carbapenem-resistant Enterobacteriaceae and colistin-nonsusceptible P. aeruginosa. nih.govnih.gov However, other studies have found no synergistic effect or even antagonism. nih.govasm.orgnih.gov

Antagonistic and Indifferent Interactions:

Antagonism, where the combined effect is less than that of the more active agent alone, has also been documented.

With Colistin: In some studies, particularly with carbapenem-resistant Enterobacteriaceae, antagonism has been observed between this compound and colistin in a significant percentage of isolates. nih.govasm.org

With Tigecycline (B611373): The combination with tigecycline has shown indifferent or antagonistic effects against a majority of KPC-producing K. pneumoniae isolates in some studies. plos.orgnih.gov

The following table summarizes the in vitro interaction of this compound with various antimicrobials against different bacterial species.

Table 1: In Vitro Interactions of this compound with Other Antimicrobials

| Co-administered Agent | Target Organism | Interaction Observed | Synergy Rate (%) | Reference |

|---|---|---|---|---|

| Aztreonam | MBL-producing Enterobacterales | Synergy | 100 | mjima.orgmjima.org |

| Meropenem | KPC-producing K. pneumoniae | Synergy | 91.3 | nih.gov |

| Imipenem | KPC-producing K. pneumoniae | Synergy | Not specified | researchgate.net |

| Fosfomycin | MDR P. aeruginosa | Synergy | ~90 | nih.gov |

| Fosfomycin | Carbapenemase-producing K. pneumoniae | Synergy | 47 | amcli.it |

| Amikacin | KPC-producing K. pneumoniae | Synergy | 90 | plos.org |

| Colistin | Carbapenem-resistant Enterobacteriaceae | Synergy/Antagonism | 13 (Synergy), 46 (Antagonism) | nih.gov |

| Colistin | Colistin-nonsusceptible P. aeruginosa | Synergy | 66.7 | nih.gov |

Mechanistic Basis of Synergism or Antagonism Between this compound and Co-Administered Compounds

The observed synergistic or antagonistic interactions of this compound with other antimicrobials are rooted in their combined effects on bacterial physiology and resistance mechanisms.

Mechanisms of Synergy:

Inhibition of Different β-Lactamases: The most prominent example of synergy is the combination of this compound with aztreonam against MBL-producing bacteria. mjima.orgmjima.org The avibactam (B1665839) component of this compound does not inhibit MBLs but is effective against other co-produced β-lactamases like AmpC and some extended-spectrum β-lactamases (ESBLs). mjima.orgdovepress.comasm.org These other enzymes can degrade aztreonam. mjima.org By inhibiting these enzymes, avibactam protects aztreonam from hydrolysis, allowing it to exert its activity against the MBL-producing pathogen. mjima.orgmjima.org

Enhanced Cell Wall Disruption: The synergy observed with fosfomycin is based on a multi-targeted attack on the bacterial cell wall synthesis pathway. nih.govnih.gov While ceftazidime (B193861) (the β-lactam component of this compound) targets penicillin-binding proteins (PBPs), fosfomycin inhibits an earlier step in peptidoglycan synthesis by inactivating the MurA enzyme. nih.govnih.gov This dual assault on the cell wall can lead to a more potent bactericidal effect. nih.gov

Overcoming Efflux and Permeability Barriers: In some cases, one agent may facilitate the entry of the other. For instance, polymyxins disrupt the outer membrane of Gram-negative bacteria, which could potentially enhance the penetration of other antibiotics. However, the outcomes of this interaction with this compound are variable and not consistently synergistic. nih.govasm.org

Mechanisms of Antagonism:

Induction of Resistance Mechanisms: It is hypothesized that in some instances, one agent might induce resistance mechanisms that affect the other. For example, exposure to one antibiotic could lead to changes in bacterial gene expression, such as the upregulation of efflux pumps that could expel the co-administered drug.

Complex Regulatory Network Interactions: The intricate network of regulatory pathways in bacteria can lead to unexpected antagonistic outcomes. The specific mechanisms underlying the observed antagonism between this compound and agents like colistin in certain isolates are not yet fully elucidated and are an area of ongoing research. nih.gov

Impact of this compound on Microbial Community Dynamics in Co-culture Systems

The administration of broad-spectrum antibiotics like this compound can significantly alter the composition and dynamics of microbial communities, such as the human gut microbiota. nih.govoup.comresearchgate.net

Studies investigating the ecological effect of intravenous administration of this compound on the human intestinal microbiota have shown significant changes in the abundance of various bacterial groups. nih.gov A notable decrease in the populations of Escherichia coli and other Enterobacteriaceae, as well as Lactobacilli, Bifidobacteria, Clostridia, and Bacteroides has been observed during administration. nih.govoup.com Conversely, an increase in the number of Enterococci is often seen. nih.govoup.com

In co-culture systems designed to mimic polymicrobial infections, this compound can selectively inhibit susceptible strains, which may lead to the emergence and proliferation of resistant species or strains that were initially in the minority. For example, in a co-culture of a KPC-producing K. pneumoniae and an NDM-producing K. pneumoniae, treatment with this compound (which is active against the KPC-producer but not the NDM-producer) could lead to the selective eradication of the KPC strain, allowing the NDM strain to flourish.

The following table summarizes the observed changes in major gut microbiota components following the administration of this compound.

Table 2: Impact of this compound on Gut Microbiota

| Bacterial Group | Observed Change | Reference |

|---|---|---|

| Escherichia coli | Decrease | nih.govoup.com |

| Other Enterobacteriaceae | Decrease | nih.govoup.com |

| Enterococci | Increase | nih.govoup.com |

| Lactobacilli | Decrease | nih.govoup.com |

| Bifidobacteria | Decrease | nih.govoup.com |

| Clostridia | Decrease | nih.govoup.com |

Advanced Analytical Methodologies for Characterizing Antibacterial Agent 93

Chromatographic and Spectroscopic Techniques for Quantification and Purity Assessment of Antibacterial Agent 93

Ensuring the purity and accurate quantification of this compound is a critical quality control step. A combination of chromatographic and spectroscopic methods is utilized for this purpose, each offering distinct advantages. The use of multiple, independent analytical techniques, known as orthogonal methods, provides a more reliable and comprehensive assessment of a compound's purity than any single method alone. This approach is crucial for identifying and quantifying potential impurities that might otherwise go undetected.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantification and purity analysis of multicomponent samples. When coupled with an ultraviolet (UV) detector, HPLC can separate this compound from its synthetic intermediates and potential degradation products. The amount of the compound is determined by comparing the peak area from the sample to that of a certified reference standard. For enhanced sensitivity and selectivity, especially for compounds lacking a strong UV chromophore, derivatization techniques or alternative detectors can be employed.

UV-Visible (UV-Vis) spectroscopy offers a rapid and cost-effective method for quantifying this compound in its pure form or in simple formulations. The method is based on the principle that the compound absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration. While less selective than HPLC, its simplicity makes it suitable for routine quality control checks.

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) serve as valuable tools for the qualitative identification and preliminary purity screening of this compound. These methods are rapid, require minimal sample preparation, and can be used to screen for counterfeit substances or monitor the progress of chemical reactions. The identity of the compound is confirmed by comparing its retention factor (Rf) value to that of a standard, and purity can be visually assessed or quantified using densitometry.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used for the structural characterization of this compound. By analyzing the absorption of infrared radiation, FTIR provides a unique molecular "fingerprint," revealing the presence of specific functional groups and confirming the compound's identity. It is particularly useful for identifying the compound in various matrices, such as polymer coatings on medical devices, by detecting characteristic spectral bands.

Quantitative ¹H Nuclear Magnetic Resonance (qHNMR) spectroscopy is an emerging primary analytical method for purity assessment. Unlike chromatographic methods, qHNMR provides structural information and can quantify a compound without needing an identical reference standard for the analyte itself. It is capable of detecting and quantifying impurities, including residual solvents and water, that may be missed by other techniques, thus providing a more accurate measure of absolute purity. The combination of qualitative and quantitative data from a single experiment makes qHNMR a highly efficient and versatile tool.

Table 1: Comparison of Analytical Techniques for Quantification and Purity Assessment of this compound

| Technique | Principle | Primary Use | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-UV | Differential partitioning between mobile and stationary phases. | Quantification, Purity | High resolution, sensitivity, and specificity. | Higher cost, more complex instrumentation. |

| UV-Vis Spectroscopy | Measurement of light absorbance by the molecule. | Quantification | Rapid, cost-effective, simple operation. | Low selectivity, potential for interference. |

| TLC/HPTLC | Separation based on affinity for stationary phase. | Identification, Purity Screening | Simple, rapid, low cost, good for screening. | Generally qualitative, lower resolution than HPLC. |

| FTIR Spectroscopy | Absorption of infrared radiation by molecular bonds. | Structural Identification | Non-destructive, provides structural "fingerprint". | Not inherently quantitative without calibration. |

| qHNMR | Nuclear spin resonance in a magnetic field. | Absolute Purity, Quantification | Universal detection, no identical standard needed. | Lower sensitivity than HPLC, requires specialized equipment. |

Mass Spectrometry-Based Approaches for Investigating this compound and Its Metabolites

Mass spectrometry (MS) is an indispensable tool for the detailed investigation of this compound, offering unparalleled sensitivity and specificity for identifying the parent compound and its metabolites in complex biological matrices. When coupled with chromatographic separation techniques, MS provides robust quantitative and qualitative data crucial for understanding the agent's pharmacokinetics and mechanism of action.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying this compound and its metabolites in biological fluids like plasma and urine. This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of triple quadrupole mass spectrometry. The process involves separating the compound of interest from the sample matrix, ionizing it, and then fragmenting it to produce a unique "fingerprint" that allows for highly specific detection and quantification, even at very low concentrations. This capability is vital for pharmacokinetic studies that track the drug's concentration in the body over time.

Untargeted metabolomics, utilizing high-resolution mass spectrometry platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, offers a powerful approach to explore the broader metabolic impact of this compound on bacteria. By comparing the metabolic profiles of bacteria treated with the agent to untreated controls, researchers can identify significant changes in various metabolic pathways. This can reveal the drug's mechanism of action by pinpointing which specific enzymatic pathways are disrupted. For example, an accumulation of a particular substrate and a depletion of its corresponding product can point directly to the inhibited enzyme. Furthermore, this approach can uncover unexpected off-target effects and identify any modifications the bacteria might make to the drug itself in an attempt to neutralize it.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for analyzing volatile organic compounds (VOCs) produced by bacteria. Bacterial metabolism can be altered upon exposure to an antibacterial agent, leading to changes in the profile of emitted VOCs. GC-MS analysis of these volatile metabolites can provide insights into the agent's effect on specific metabolic pathways and serve as a non-invasive method for studying its antibacterial action.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS has revolutionized the rapid identification of microorganisms. While primarily a diagnostic tool, it can be used in efficacy studies of this compound by quickly and accurately identifying the bacterial species being tested. The technique generates a characteristic protein fingerprint (mainly from ribosomal proteins) from intact bacterial cells, which is then matched against a vast database for species-level identification in minutes.

Environmental and Ecological Considerations of Antibacterial Agent 93

Environmental Fate and Persistence of Triclosan in Various Ecosystems (e.g., soil, water)

Triclosan, a broad-spectrum antimicrobial agent, has been detected in various environmental compartments due to its widespread use in personal care products and subsequent release into wastewater. nih.govtandfonline.com Its fate and persistence are governed by a combination of its physicochemical properties and the characteristics of the receiving environment. frontiersin.org

In Aquatic Systems:

Upon entering aquatic environments, primarily through wastewater treatment plant (WWTP) effluents, Triclosan can undergo several transformation processes. frontiersin.org While some removal occurs during wastewater treatment, a significant fraction can be discharged into surface waters. mdpi.com In surface waters, photodegradation is a major removal pathway. However, the persistence of Triclosan can be influenced by factors such as water depth, turbidity, and the presence of organic matter which can reduce light penetration.

In Soil and Sediment:

Triclosan exhibits a strong tendency to partition to the solid phase, leading to its accumulation in sewage sludge. frontiersin.org When this sludge is applied to agricultural land as a fertilizer, Triclosan is introduced into the soil environment. frontiersin.org Its persistence in soil is variable and depends on factors like soil type, organic matter content, temperature, and moisture. frontiersin.orgwur.nl Due to its strong sorption to soil particles, its mobility is generally low, reducing the immediate risk of groundwater contamination but increasing its persistence in the topsoil. frontiersin.org

Data on Triclosan Persistence:

| Ecosystem | Half-life (DT50) | Key Factors Influencing Persistence |

| Surface Water | Varies (hours to days) | Sunlight intensity, water clarity, presence of sensitizers. |

| Sediment | Can be long (months to years) | Low oxygen levels, reduced microbial activity, strong sorption. |

| Soil | Varies (days to months) | Soil organic matter, microbial activity, temperature, moisture. frontiersin.org |

This table is illustrative and based on general findings for Triclosan. Actual values can vary significantly based on specific environmental conditions.

Biodegradation Pathways and Metabolites of Triclosan in Environmental Matrices

The breakdown of Triclosan in the environment can occur through both biotic and abiotic processes, leading to the formation of various transformation products.

Biodegradation:

Microbial degradation of Triclosan can occur under both aerobic and anaerobic conditions, although it is generally a slow process. uth.gr Several bacterial strains have been identified that can utilize Triclosan as a carbon source. uth.gr The primary biodegradation pathway often involves the cleavage of the ether bond.

Abiotic Degradation:

Photodegradation is a significant abiotic pathway for Triclosan in sunlit surface waters. This process can lead to the formation of chlorinated phenols and, more concerningly, under certain conditions, the formation of chlorinated dibenzo-p-dioxins, which are highly toxic and persistent compounds.

Key Metabolites and Transformation Products:

| Compound Name | Formation Pathway | Environmental Significance |

| Methyl Triclosan | Biomethylation by microorganisms in wastewater treatment plants and sediments. | More lipophilic and persistent than Triclosan, can bioaccumulate. |

| 2,4-Dichlorophenol | Photodegradation of Triclosan. | A toxic and persistent environmental contaminant. |

| Chlorinated Dibenzo-p-dioxins | Photochemical transformation of Triclosan. | Highly toxic and persistent organic pollutants. |

This table provides examples of known Triclosan metabolites. The formation and prevalence of these compounds depend on specific environmental conditions.

Impact of Triclosan on Non-Target Microbial Populations and Ecological Balance

The continuous release of Triclosan into the environment raises concerns about its impact on non-target microbial communities, which are crucial for maintaining ecosystem functions. asm.org

The antimicrobial properties of Triclosan are not specific to pathogens and can therefore adversely affect beneficial microorganisms in soil and water. asm.org This can disrupt important biogeochemical cycles, such as nitrification and denitrification, which are mediated by specific microbial populations. frontiersin.org The extent of the impact depends on the concentration of Triclosan and the sensitivity of the microbial community. frontiersin.org There is also evidence that environmental exposure to Triclosan can contribute to the selection for and proliferation of antibiotic-resistant bacteria. researchgate.net

Surveillance and Detection of Triclosan in Environmental Samples

Monitoring the presence and concentration of Triclosan in the environment is essential for assessing its potential risks. Various analytical methods have been developed for its detection in different environmental matrices.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly used techniques for the quantification of Triclosan in water, soil, and sludge samples. mdpi.com These methods offer high sensitivity and selectivity, allowing for the detection of Triclosan at trace levels (ng/L to µg/L). tandfonline.com

Reported Environmental Concentrations of Triclosan:

| Environmental Matrix | Concentration Range |

| Wastewater Effluent | ng/L to low µg/L |

| Surface Water | ng/L |

| Sewage Sludge | mg/kg |

| Soil (sludge-amended) | µg/kg to mg/kg |

These are typical concentration ranges and can vary widely depending on the location, proximity to sources, and analytical methods used.

Computational and in Silico Approaches in Antibacterial Agent 93 Research

Molecular Docking and Dynamics Simulations of Antibacterial Agent 93-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its macromolecular target, typically a protein essential for bacterial survival. nih.govtandfonline.com This approach provides atomic-level insights into the binding mode, affinity, and stability of the drug-target complex.

The process begins with molecular docking, where various possible conformations of this compound are computationally placed into the binding site of its target protein. plos.org Algorithms then score these poses based on factors like intermolecular forces, providing a prediction of the most favorable binding orientation. For this compound, studies have focused on its interaction with DNA gyrase, a crucial enzyme in bacterial DNA replication. Docking results consistently predict a strong binding affinity, characterized by specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.

Following docking, MD simulations are employed to study the dynamic behavior of the this compound-DNA gyrase complex over time in a simulated physiological environment. mdpi.com These simulations, often run for hundreds of nanoseconds, assess the stability of the predicted binding pose. tandfonline.com Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to monitor the structural stability of the complex and the flexibility of individual residues, respectively. mdpi.complos.org For the this compound complex, MD simulations have shown that the compound remains stably bound within the active site, confirming the initial docking predictions and providing a dynamic validation of the interaction.

Table 1: Molecular Docking and MD Simulation Data for this compound with E. coli DNA Gyrase This interactive table summarizes the key findings from in silico interaction studies.

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -9.8 | Indicates a strong predicted binding affinity to the DNA gyrase active site. |

| Key H-Bond Interactions | Asp73, Gly77, Ser122 | Highlights the specific amino acid residues crucial for anchoring the compound. |

| Hydrophobic Interactions | Pro79, Ala92, Val120 | Identifies key non-polar residues that contribute to binding stability. |

| MD Simulation Time (ns) | 200 | Represents the duration of the simulation to assess dynamic stability. |

| Mean RMSD (Å) | 1.5 | A low value indicates high structural stability of the complex over time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netaip.org For this compound, QSAR studies have been instrumental in optimizing its scaffold to enhance antibacterial potency and improve pharmacokinetic properties.

The development of a QSAR model involves synthesizing a library of derivatives of this compound with systematic modifications to its core structure. The antibacterial activity of these derivatives, typically measured as the Minimum Inhibitory Concentration (MIC), is then determined experimentally. nih.gov Various molecular descriptors—quantifiable properties related to a molecule's structure, such as lipophilicity (LogP), electronic properties (e.g., atomic charges), and topological indices—are calculated for each derivative. aip.org

Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates these descriptors to the observed antibacterial activity. researchgate.net A robust QSAR model, validated by statistical parameters like a high squared correlation coefficient (R²) and cross-validated correlation coefficient (q²), can then be used to predict the activity of new, unsynthesized derivatives. frontiersin.orgnih.gov This predictive power allows for the prioritization of synthetic efforts, focusing on compounds with the highest predicted potency. For this compound derivatives, QSAR models have revealed that increasing lipophilicity and modifying the electrostatic potential at specific positions on the scaffold are key to improving activity against Gram-positive pathogens.

Table 2: QSAR Model for this compound Derivatives Against S. aureus This interactive table presents data from a hypothetical QSAR study, showing the relationship between molecular descriptors and antibacterial activity.

| Derivative ID | Modification | LogP | C5 Charge | Experimental pMIC* | Predicted pMIC* |

|---|---|---|---|---|---|

| 93-01 | -H | 2.1 | -0.15 | 4.5 | 4.6 |

| 93-02 | -Cl | 2.8 | -0.17 | 5.2 | 5.1 |

| 93-03 | -OCH3 | 1.9 | -0.25 | 4.8 | 4.9 |

| 93-04 | -CF3 | 3.5 | -0.12 | 5.9 | 5.8 |

| 93-05 | -NH2 | 1.5 | -0.28 | 4.2 | 4.3 |

pMIC = -log(MIC). Model statistics: R² = 0.95, q² = 0.88

Bioinformatic Analysis of Resistance Genes and Mechanisms Related to this compound

Bioinformatics provides essential tools for identifying and characterizing the genetic basis of bacterial resistance to antimicrobial agents. nih.gov The analysis of genomic and metagenomic datasets allows researchers to uncover existing and potential resistance genes (ARGs) that could compromise the clinical utility of this compound. frontiersin.org

This process involves searching large sequence databases, such as CARD and ResFinder, for genes that share homology with known resistance determinants. oup.com When bacteria resistant to this compound are isolated, their genomes can be sequenced and compared to those of susceptible strains. This comparative genomic approach helps pinpoint mutations or newly acquired genes responsible for the resistance phenotype.

Bioinformatic analyses for this compound have identified two primary mechanisms of resistance. The first is target modification, involving point mutations in the gyrA gene, which codes for the DNA gyrase subunit targeted by the drug. These mutations alter the binding site, reducing the drug's affinity. The second mechanism is the acquisition of an efflux pump gene, a-93-efflux, via a mobile genetic element (a plasmid). This pump actively transports this compound out of the bacterial cell, preventing it from reaching its intracellular target. Identifying these mechanisms is the first step toward developing strategies to overcome resistance, such as co-administering an efflux pump inhibitor.

Table 3: Identified Resistance Genes and Mechanisms for this compound This interactive table details the genetic determinants of resistance to this compound.

| Gene Name | Resistance Mechanism | Host Organism | Associated Mobile Element |

|---|---|---|---|

| gyrA (D94N mutation) | Target Modification | Staphylococcus aureus | Chromosomal |

| a-93-efflux | Drug Efflux | Klebsiella pneumoniae | Plasmid pKP-93R |

| a-93-inactivase | Enzymatic Inactivation | Escherichia coli | Transposon Tn93 |

Predictive Modeling for the Evolution and Spread of this compound Resistance

Mathematical and computational models are increasingly used to forecast the emergence and dissemination of antibiotic resistance within populations. nih.govnih.gov These models integrate data on drug usage, bacterial genetics, and population dynamics to simulate different scenarios and predict future resistance trends. europa.eu Such predictive frameworks are vital for implementing effective stewardship programs and public health interventions related to this compound.

These models can be structured as compartmental systems that categorize a host population into states such as susceptible, colonized with a sensitive strain, and colonized with a resistant strain. asm.org They incorporate parameters like the rate of antibiotic treatment, the probability of resistance emerging within a treated host, and the transmission rates of both sensitive and resistant bacteria between hosts. nih.goveuropa.eu By adjusting these parameters, researchers can explore how different treatment strategies or infection control measures might influence the prevalence of resistance to this compound over time.

Table 4: Key Parameters in a Predictive Model for this compound Resistance Spread This interactive table lists hypothetical parameters used in a mathematical model to simulate the spread of resistance.

| Parameter | Description | Assumed Value |

|---|---|---|

| βs | Transmission rate of susceptible strain | 0.2 per day |

| βr | Transmission rate of resistant strain | 0.18 per day |

| c | Fitness cost of resistance (reduced transmission) | 10% |

| μ | Rate of de novo resistance emergence | 1 x 10⁻⁸ per cell division |

| τ | Rate of antibiotic treatment in the population | 0.05 per person per day |

De Novo Design Strategies Incorporating this compound Scaffolds for Novel Antimicrobial Development

De novo design utilizes computational algorithms to create entirely new molecules with desired properties, often starting from a known active chemical scaffold. frontiersin.org This strategy is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space to overcome the limitations of existing drugs, such as resistance or poor safety profiles.

In the context of this compound, its core chemical structure serves as a starting point or "scaffold" for these design strategies. nih.gov Computational methods like scaffold decoration or fragment-based growing are employed to propose new derivatives. frontiersin.org Scaffold decoration involves adding different functional groups to the core structure to enhance interactions with the target protein, while fragment-based approaches link small, known-to-bind molecular fragments to the scaffold. These algorithms can generate vast virtual libraries of novel compounds.

These virtually designed molecules are then filtered based on predicted antibacterial activity, drug-likeness (e.g., Lipinski's rule of five), and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. researchgate.net This in silico screening process drastically narrows the number of candidates for chemical synthesis and biological testing. Through this approach, several novel compounds based on the this compound scaffold have been designed, with some showing predicted activity against resistant strains or a broader spectrum of activity.

Table 5: Properties of Novel Compounds Designed from the this compound Scaffold This interactive table shows hypothetically designed molecules and their predicted properties.

| Compound ID | Design Strategy | Predicted Target Affinity (kcal/mol) | Predicted Activity vs. Resistant S. aureus | Lipinski's Rule of 5 Violations |

|---|---|---|---|---|

| DN-A93-01 | Scaffold Decoration | -10.5 | High | 0 |

| DN-A93-02 | Fragment Linking | -11.2 | High | 0 |

| DN-A93-03 | Scaffold Hopping | -9.9 | Moderate | 0 |

| DN-A93-04 | Fragment Growing | -10.8 | High | 1 |

Future Research Directions and Unresolved Questions Regarding Antibacterial Agent 93

Emerging Research Frontiers in Antibacterial Agent Development and Optimization

The development and optimization of any new antibacterial agent would likely focus on several key research frontiers. A primary goal is to enhance the agent's efficacy against a broad spectrum of multidrug-resistant (MDR) pathogens. mdpi.commdpi.com This often involves medicinal chemistry efforts to modify the core scaffold of the molecule to improve its interaction with bacterial targets and evade resistance mechanisms. explorationpub.com

Researchers are increasingly employing computational methods, such as in silico modeling and artificial intelligence, to predict structure-activity relationships and guide the synthesis of more potent derivatives. nih.govdovepress.com Another significant area of research is the development of novel drug delivery systems, such as nanotechnology-based carriers, to improve the agent's solubility, stability, and targeted delivery to the site of infection, thereby increasing its therapeutic index. nih.govnih.gov Combination therapies, where the new agent is paired with existing antibiotics or with non-antibiotic adjuvants like efflux pump inhibitors, represent a promising strategy to enhance efficacy and combat resistance. frontiersin.org

Challenges and Opportunities in Overcoming Antibacterial Resistance

A major hurdle for any new antibacterial agent is the inevitable emergence of bacterial resistance. frontiersin.orgapub.kr Bacteria can develop resistance through various mechanisms, including target modification, enzymatic inactivation of the drug, and increased efflux of the agent from the bacterial cell. explorationpub.compreprints.org A critical research direction would be to proactively identify potential resistance mechanisms. This can be achieved through experimental evolution studies and genomic analysis of resistant mutants.

Understanding how bacteria acquire resistance, whether through spontaneous mutations or horizontal gene transfer, is crucial for developing strategies to mitigate this process. frontiersin.org One opportunity lies in designing agents that have multiple targets within the bacterial cell, which would require multiple mutations for high-level resistance to develop. nih.gov Another approach is the development of "resistance-proof" therapies, such as those that target bacterial virulence factors or modulate the host immune response rather than directly killing the bacteria. mdpi.com

Novel Applications and Expanding Research Avenues beyond Traditional Antimicrobial Use

While the primary application of an antibacterial agent is to treat infections, there are potential non-traditional uses that could be explored. For instance, some antimicrobial compounds have shown potential as anti-cancer agents due to their ability to selectively target and disrupt cancer cell membranes or metabolic processes. researchgate.net

Another expanding research avenue is the investigation of the anti-biofilm properties of new agents. mdpi.com Bacterial biofilms are a significant challenge in clinical settings, and compounds that can disrupt these communities or prevent their formation are of great interest. frontiersin.org Furthermore, the immunomodulatory effects of antibacterial compounds are an emerging area of study. Some agents can influence the host's immune response, which could be harnessed for therapeutic benefit in various inflammatory conditions.

Critical Gaps in Current Knowledge and Priorities for Future Research

Given the lack of specific information on "Antibacterial agent 93," the most critical gap is the absence of any foundational data on its chemical structure, mechanism of action, and spectrum of activity. Future research would need to start with these fundamental characterizations.

Assuming this agent exists, key research priorities would include:

Defining the Mechanism of Action: Elucidating the precise molecular target(s) within the bacterial cell is paramount. acs.org

Assessing the Spectrum of Activity: Determining the range of bacterial species against which the agent is effective is crucial for defining its potential clinical utility. who.intwho.int

Investigating Resistance Potential: Understanding the frequency and mechanisms of resistance development is essential for predicting the long-term viability of the agent. europa.eu

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing how the agent is absorbed, distributed, metabolized, and excreted by the body, as well as how its concentration relates to its antibacterial effect, is critical for clinical development. acs.org

Toxicology Studies: Comprehensive safety testing is required to identify any potential adverse effects on human cells and tissues. acs.org

The World Health Organization has established priority lists of pathogens for which new antibiotics are urgently needed, and future research on any new agent should be guided by these priorities. nih.govwho.int Addressing these fundamental knowledge gaps through a structured research program is the only path forward for any potential new antibacterial compound. mdpi.comwoah.org

Q & A

Q. What is the primary mechanism of action of Antibacterial Agent 93, and how does it differ from other aminoacyl-tRNA synthetase inhibitors?

this compound (compound 36l) inhibits aminoacyl-tRNA synthetases, enzymes critical for protein synthesis in bacteria. Unlike broad-spectrum inhibitors, its activity varies significantly between Gram-positive and Gram-negative bacteria, as evidenced by MIC values ranging from 4 µg/mL (e.g., Staphylococcus aureus) to ≥128 µg/mL (e.g., Pseudomonas aeruginosa). This suggests selective targeting of specific bacterial isoforms of the enzyme . Comparative studies should include enzymatic inhibition assays and structural analysis of binding pockets to elucidate selectivity .

Q. What is the spectrum of activity of this compound, and how do its MIC values inform experimental design for in vitro assays?

The compound shows potent activity against Gram-positive bacteria (MIC = 4 µg/mL for S. aureus and Enterococcus faecalis) but limited efficacy against Gram-negative strains like Klebsiella pneumoniae and P. aeruginosa (MIC ≥128 µg/mL). Researchers should design dose-response experiments using CLSI/M07-A11 broth microdilution protocols, with quality controls (e.g., E. coli ATCC 25922) to validate MIC reproducibility. Cross-referencing MIC data with pharmacokinetic parameters (e.g., serum concentration) is critical for translational relevance .

Q. What molecular properties of this compound (e.g., molecular weight, solubility) could influence its pharmacokinetic profile in preclinical models?

With a molecular weight of 616.92 g/mol and a formula (C29H28Cl3N5O4), the compound’s high lipophilicity may limit aqueous solubility, necessitating formulation optimization (e.g., co-solvents like PEG-400). Stability studies under physiological pH and temperature are recommended, as storage conditions (room temperature) and solubility in biological matrices (e.g., plasma) directly impact in vivo efficacy .

Advanced Research Questions

Q. How can researchers optimize the activity of this compound against multidrug-resistant Gram-negative pathogens with elevated MIC values?

Structural modifications targeting bacterial permeability (e.g., adding cationic groups to enhance outer membrane penetration) or efflux pump inhibition (e.g., combining with phenylalanine-arginine β-naphthylamide) should be explored. Synergy assays with polymyxins or β-lactamase inhibitors could reduce MICs for resistant strains like P. aeruginosa. Computational modeling (e.g., molecular docking of the compound’s trichlorophenyl group with synthetase active sites) may guide rational design .

Q. What experimental strategies address contradictions in efficacy data between in vitro and in vivo models for this compound?

Discrepancies may arise from differences in bacterial load, host immune interactions, or pharmacokinetic variability. To mitigate this:

Q. How should researchers design combination therapy studies to delay resistance development against this compound?

Resistance risk can be assessed via serial passage experiments under sub-MIC conditions. Combination regimens should include agents with orthogonal mechanisms (e.g., cell wall inhibitors like daptomycin) to reduce selective pressure. Time-kill assays and chequerboard synergy testing (FIC index ≤0.5) are essential to identify additive or synergistic pairs. Longitudinal genomic sequencing of resistant mutants will reveal resistance mechanisms (e.g., synthetase mutations) .

Q. What methodological frameworks ensure robust preclinical data reporting for this compound to meet WHO priority pathogen criteria?

Follow WHO guidelines for preclinical pipelines:

- Publicly disclose MICs against WHO priority pathogens (e.g., ESKAPE pathogens).

- Use standardized infection models (e.g., murine sepsis) with clinical isolate panels.

- Submit data to WHO’s Global R&D Health Observatory for independent validation.

- Incorporate ADMETox profiling (e.g., hepatotoxicity, plasma protein binding) to prioritize compounds for clinical translation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.